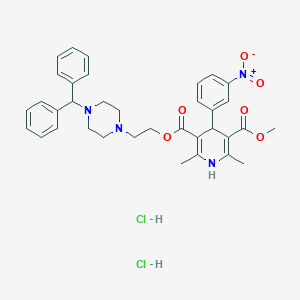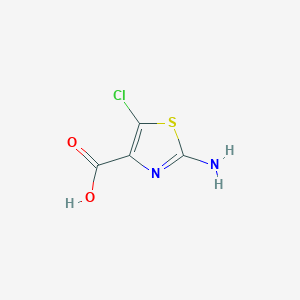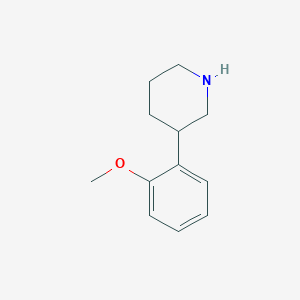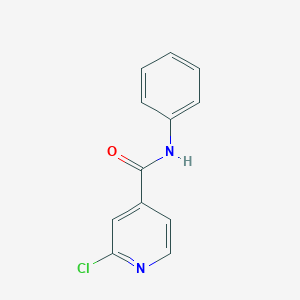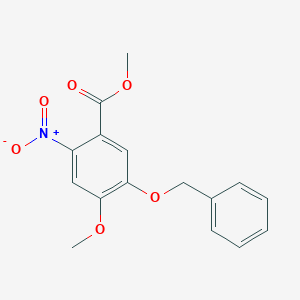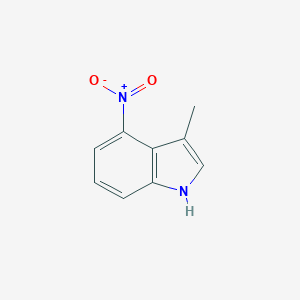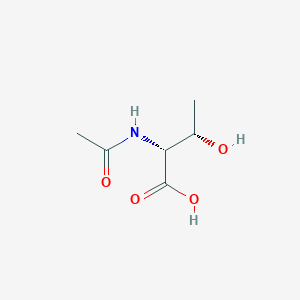![molecular formula C7H6BrClN2 B190278 5-Chloroimidazo[1,2-a]pyridine hydrobromide CAS No. 114603-78-0](/img/structure/B190278.png)
5-Chloroimidazo[1,2-a]pyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroimidazo[1,2-a]pyridine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a heterocyclic organic molecule that contains a pyridine ring fused with an imidazole ring, with a chlorine atom attached to the pyridine ring.
作用機序
The mechanism of action of 5-Chloroimidazo[1,2-a]pyridine hydrobromide is not fully understood, but it is believed to involve the inhibition of various enzymes and modulation of ion channel activity. The compound has been shown to bind to the active site of protein kinases and phosphodiesterases, thereby preventing the phosphorylation of target proteins and the hydrolysis of cyclic nucleotides, respectively. It has also been shown to interact with ion channels, modulating their activity and leading to changes in membrane potential and neurotransmitter release.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Chloroimidazo[1,2-a]pyridine hydrobromide are diverse and depend on the specific target enzyme or ion channel. In general, the compound has been found to exhibit potent antitumor, anti-inflammatory, and analgesic effects in various animal models. It has also been shown to modulate the activity of ion channels, leading to changes in membrane potential and neurotransmitter release.
実験室実験の利点と制限
The advantages of using 5-Chloroimidazo[1,2-a]pyridine hydrobromide in lab experiments include its potent activity against various enzymes and ion channels, as well as its diverse range of biological effects. The compound is also relatively easy to synthesize and can be obtained in high yields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 5-Chloroimidazo[1,2-a]pyridine hydrobromide. One potential direction is the development of more potent and selective inhibitors of specific enzymes or ion channels. Another direction is the investigation of the compound's potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
合成法
The synthesis of 5-Chloroimidazo[1,2-a]pyridine hydrobromide involves the reaction of 2-chloro-5-nitropyridine with imidazole in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction results in the reduction of the nitro group to an amino group, followed by the formation of the imidazole ring by the condensation of the amino group with the imidazole ring. The final product is obtained by treatment with hydrobromic acid.
科学的研究の応用
5-Chloroimidazo[1,2-a]pyridine hydrobromide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In biochemistry and pharmacology, 5-Chloroimidazo[1,2-a]pyridine hydrobromide has been found to act as a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases. It has also been shown to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
CAS番号 |
114603-78-0 |
|---|---|
製品名 |
5-Chloroimidazo[1,2-a]pyridine hydrobromide |
分子式 |
C7H6BrClN2 |
分子量 |
233.49 g/mol |
IUPAC名 |
5-chloroimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C7H5ClN2.BrH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H |
InChIキー |
PPXPGLAVOIEXTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CN2C(=C1)Cl.Br |
正規SMILES |
C1=CC2=NC=CN2C(=C1)Cl.Br |
同義語 |
5-ChloroiMidazo[1,2-a]pyridine hydrobroMide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



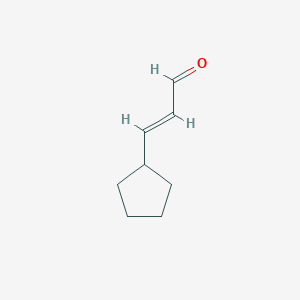
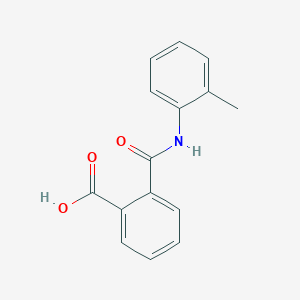
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)

